molecular formula C12H20BNO3S B2472593 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole CAS No. 1352652-22-2

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B2472593
CAS No.: 1352652-22-2
M. Wt: 269.17
InChI Key: KGNZRFJWPICBLG-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a chemical compound that features a thiazole ring substituted with an isopropoxy group and a boronate ester

Mechanism of Action

Target of Action

It is known to be used as a reagent to borylate arenes , which suggests that its targets could be various arene compounds.

Mode of Action

This compound interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is introduced into a molecule. In the case of arenes, the boron atom typically attaches to a carbon atom in the aromatic ring .

Biochemical Pathways

The borylation of arenes can lead to the formation of organoboronic acids and their derivatives, which are key intermediates in many organic reactions, including the suzuki-miyaura cross-coupling reaction .

Result of Action

The primary result of the action of this compound is the borylation of arenes . This can lead to the synthesis of various organic compounds, including conjugated copolymers .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture , suggesting that it should be stored and used under anhydrous conditions. Additionally, it is typically used in the presence of a catalyst, such as a palladium catalyst , indicating that the reaction conditions can significantly impact its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the reaction of a thiazole derivative with a boronic ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the thiazole derivative is reacted with a boronic acid or ester under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and stringent control of reaction conditions are crucial in industrial settings to minimize impurities and maximize output.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of aryl or alkyl thiazole derivatives.

Scientific Research Applications

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, where the thiazole ring is a common motif in many drugs.

    Medicine: Research into new therapeutic agents often involves this compound due to its potential biological activity.

    Industry: It is used in the synthesis of advanced materials, such as polymers and electronic materials, where its unique structural properties are advantageous.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is similar in structure but lacks the thiazole ring, making it less versatile in certain applications.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another related compound that is often used in similar synthetic applications but does not have the isopropoxy group or thiazole ring.

Uniqueness

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to the combination of the boronate ester and thiazole ring, which provides a versatile platform for various chemical reactions and applications. Its ability to undergo cross-coupling reactions and form stable complexes with biological molecules makes it particularly valuable in both synthetic and medicinal chemistry.

Properties

IUPAC Name

2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BNO3S/c1-8(2)15-10-14-7-9(18-10)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNZRFJWPICBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352652-22-2
Record name 2-Isopropoxy-1,3-thiazole-5-boronic acid, pinacol ester
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